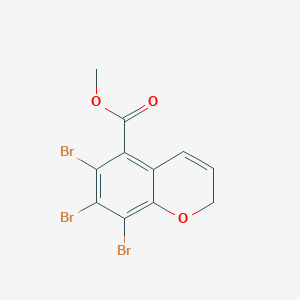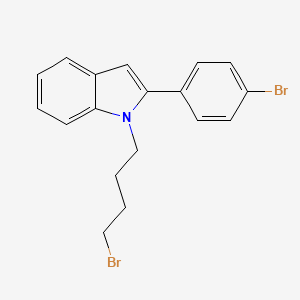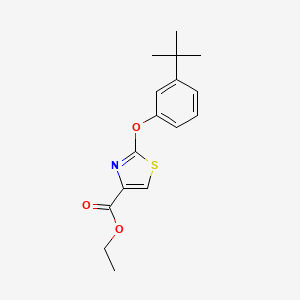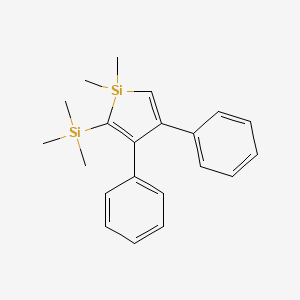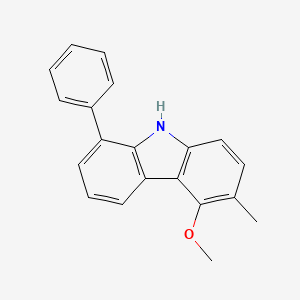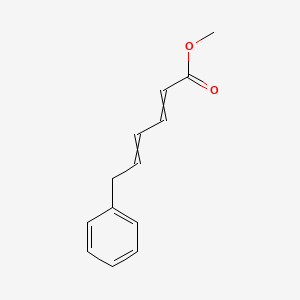
Methyl 6-phenylhexa-2,4-dienoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 6-phenylhexa-2,4-dienoate is an organic compound that belongs to the class of esters It is characterized by a phenyl group attached to a hexa-2,4-dienoate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl 6-phenylhexa-2,4-dienoate can be synthesized through several methods. One common approach involves the esterification of 6-phenylhexa-2,4-dienoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 6-phenylhexa-2,4-dienoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester to alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like sodium hydroxide (NaOH) or Grignard reagents can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
Methyl 6-phenylhexa-2,4-dienoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can serve as a substrate in enzymatic studies to understand metabolic pathways.
Medicine: Research into its potential pharmacological properties is ongoing, with studies exploring its effects on various biological targets.
Industry: It is utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of methyl 6-phenylhexa-2,4-dienoate involves its interaction with specific molecular targets. For instance, in enzymatic reactions, the compound may act as a substrate, undergoing transformation through catalytic processes. The pathways involved can include hydrolysis, oxidation, and reduction, depending on the enzyme and conditions.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Hydroxy-6-oxo-6-phenylhexa-2,4-dienoic acid: This compound shares a similar structure but contains a hydroxyl group instead of a methyl ester.
2,6-Dioxo-6-phenylhexanoate: Another related compound, differing by the presence of two oxo groups.
Uniqueness
Methyl 6-phenylhexa-2,4-dienoate is unique due to its specific ester functional group, which imparts distinct chemical reactivity and properties compared to its analogs. This uniqueness makes it valuable in various synthetic and industrial applications.
Propriétés
Numéro CAS |
921617-35-8 |
|---|---|
Formule moléculaire |
C13H14O2 |
Poids moléculaire |
202.25 g/mol |
Nom IUPAC |
methyl 6-phenylhexa-2,4-dienoate |
InChI |
InChI=1S/C13H14O2/c1-15-13(14)11-7-3-6-10-12-8-4-2-5-9-12/h2-9,11H,10H2,1H3 |
Clé InChI |
WNCOOBZYGNMGGO-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C=CC=CCC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



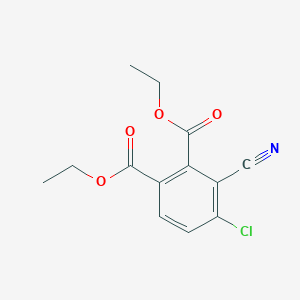

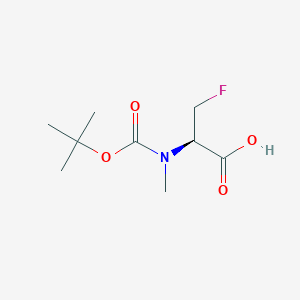
![3-methyl-1-(pyrimidin-2-yl)-4-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6-ol](/img/structure/B12622920.png)
![N-[2-[(3R,4S)-4-amino-3-phenylpiperidin-1-yl]-2-oxoethyl]acetamide](/img/structure/B12622921.png)
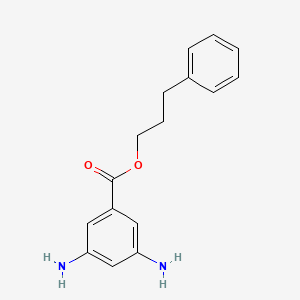
![1,1'-[(2,5-Difluorohex-3-ene-1,6-diyl)bis(oxymethylene)]dibenzene](/img/structure/B12622934.png)
methanone](/img/structure/B12622938.png)
